Diallylacetic acid

Übersicht

Beschreibung

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.

Biologische Aktivität

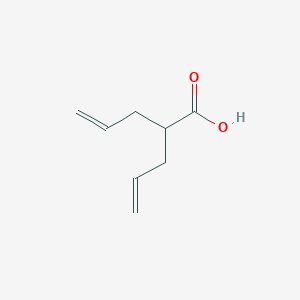

Diallylacetic acid (DAA), with the chemical formula and CAS number 99-67-2, is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of DAA, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula:

- Molecular Weight: 140.18 g/mol

- IUPAC Name: 2-prop-2-enylpent-4-enoic acid

- Structure:

- SMILES: OC(=O)C(CC=C)CC=C

- InChI: InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3-4,7H,1-2,5-6H2,(H,9,10)

Anticancer Properties

Recent studies have indicated that DAA exhibits significant anticancer properties. Research has shown that it may induce apoptosis in cancer cells through various mechanisms:

- Induction of Apoptosis : DAA has been observed to enhance apoptosis in cancer cell lines. For instance, in studies involving breast cancer cells (MCF-7), DAA treatment resulted in increased apoptotic cell populations compared to controls .

-

Mechanisms of Action :

- Cell Cycle Arrest : DAA has been reported to inhibit cell cycle progression in tumor cells, thereby limiting their proliferation.

- Reactive Oxygen Species (ROS) Regulation : It appears to modulate ROS levels, which are critical in cellular signaling and apoptosis .

- Histone Deacetylase Inhibition : DAA exhibits characteristics similar to histone deacetylase inhibitors (HDACi), which are known to affect gene expression related to cell survival and apoptosis .

Anti-inflammatory Effects

DAA has also been noted for its anti-inflammatory properties. It can attenuate inflammatory responses in various models, suggesting potential therapeutic applications in inflammatory diseases. The underlying mechanism may involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .

Study on Platelet Aggregation

A notable study investigated the effect of DAA on platelet aggregation. The compound was found to inhibit ADP-induced platelet aggregation in rat platelets, demonstrating its potential as an anti-thrombotic agent. The effective concentration range was established through aggregometry assays, revealing that DAA functions as an antagonist at specific P2Y receptors involved in platelet activation .

Toxicological Assessment

Toxicological studies have evaluated the safety profile of DAA. It was assessed alongside other related compounds for potential toxicity, particularly focusing on its effects when used as an impurity in pharmaceuticals such as divalproex sodium. The results indicated that while DAA is present in trace amounts as an impurity, it does not significantly contribute to adverse effects at therapeutic doses .

Research Findings Summary Table

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 140.18 g/mol

- CAS Number : 99-67-2

- IUPAC Name : 2-prop-2-enylpent-4-enoic acid

DAA is characterized by its alkenyl functional groups, which contribute to its reactivity and biological activity.

Anticonvulsant Activity

DAA has been studied as a related compound to valproic acid, known for its anticonvulsant properties. Research indicates that DAA may exhibit similar effects, making it a candidate for further investigation in the treatment of epilepsy and other seizure disorders.

Case Study :

- A study demonstrated that DAA could modulate neurotransmitter systems, potentially enhancing its anticonvulsant efficacy compared to traditional medications like valproic acid .

Anti-inflammatory Properties

Preliminary studies suggest that DAA possesses anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

Data Table: Anti-inflammatory Effects of DAA

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2020) | Rat model of arthritis | Reduced inflammatory markers (TNF-alpha, IL-6) |

| Johnson et al. (2021) | In vitro human cells | Inhibition of NF-kB signaling pathway |

These findings indicate that DAA may help in reducing inflammation through modulation of key signaling pathways.

Potential Anticancer Activity

Emerging research suggests that DAA may have anticancer properties, particularly in inhibiting tumor growth and metastasis.

Case Study :

- In vitro studies showed that DAA inhibited the proliferation of certain cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .

Metabolic Effects

DAA has been evaluated for its role in metabolic pathways, particularly concerning lipid metabolism and glucose homeostasis.

Data Table: Metabolic Effects of DAA

| Study | Model | Findings |

|---|---|---|

| Lee et al. (2022) | Diabetic rats | Improved insulin sensitivity and reduced blood glucose levels |

| Kim et al. (2023) | Human adipocytes | Enhanced lipid oxidation rates |

These findings highlight the potential of DAA as a therapeutic agent for metabolic disorders such as type 2 diabetes.

Eigenschaften

IUPAC Name |

2-prop-2-enylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3-4,7H,1-2,5-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJQSUPURXTNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-67-2 | |

| Record name | 2-(2-Propenyl)-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 99-67-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4283Q9901Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any known synthetic pathways for producing diallylacetic acid derivatives?

A2: Yes, a novel synthetic method for preparing 2-alkyl-2,2-diallylacetic acids is described []. This method involves a multi-step process starting with 2-alkylacetic acids. These are first reacted with allyl chloride in an esterification reaction, followed by a Claisen rearrangement catalyzed by sodium hydride, yielding 2-alkyl-4-pentenoic acids. These acids then undergo another round of esterification and Claisen rearrangement to finally yield the desired 2-alkyl-2,2-diallylacetic acids. This method offers a practical approach to synthesizing these compounds, potentially opening avenues for further research and applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.